molecular formula C13H15F6N3O3S2 B3040486 N-[3,5-Bis(trifluoromethyl)benzenesulphonyl]-L-methionyl hydrazide CAS No. 209056-83-7

N-[3,5-Bis(trifluoromethyl)benzenesulphonyl]-L-methionyl hydrazide

Cat. No. B3040486
CAS RN: 209056-83-7
M. Wt: 439.4
InChI Key: SXEIAYCCOIRYQN-JTQLQIEISA-N
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Description

“N-[3,5-Bis(trifluoromethyl)benzenesulphonyl]-L-methionyl hydrazide” is a complex organic compound. It seems to contain a benzenesulphonyl group with two trifluoromethyl groups attached, as well as a methionyl group and a hydrazide group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzenesulphonyl group would provide a rigid, planar structure, while the methionyl and hydrazide groups would add additional complexity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the sulfonyl, methionyl, and hydrazide groups could potentially allow for a variety of different reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of different functional groups would all play a role .

Scientific Research Applications

  • Chemical Synthesis and Kinetics : The compound has been studied in the context of chemical reactions and kinetic studies. For instance, it has been involved in aromatic nucleophilic substitution reactions, highlighting its reactivity and potential applications in synthetic chemistry. This type of research is crucial for understanding the reactivity and potential uses of such compounds in various chemical processes (Sondhi et al., 2005).

  • Formation of Metal Complexes : The compound has been used in the formation of metal complexes. This application is significant in the field of coordination chemistry, where such complexes can have various industrial and research applications. The study of metal complexes involving N-[3,5-Bis(trifluoromethyl)benzenesulphonyl]-L-methionyl hydrazide can lead to a better understanding of its binding properties and potential use in catalysis or material science (Mocanu & Cernătescu, 2008).

  • Self-Assembly and Gelation Properties : Research has shown that certain hydrazide derivatives, similar in structure to N-[3,5-Bis(trifluoromethyl)benzenesulphonyl]-L-methionyl hydrazide, exhibit strong gelation abilities in organic solvents. This suggests potential applications in the field of materials science, particularly in the development of novel gelators and self-assembling materials (Zhang & Li, 2008).

  • Synthesis of Polymers and Novel Compounds : The compound has been involved in the synthesis of various novel compounds and polymers. This includes the creation of polyhydrazides and other complex molecules, which could have implications in the field of polymer science and materials engineering. The development of these novel compounds can lead to new materials with unique properties (Hsiao & He, 2001).

  • Antimicrobial and Antineoplastic Activity : While not directly involving N-[3,5-Bis(trifluoromethyl)benzenesulphonyl]-L-methionyl hydrazide, research on similar hydrazide compounds has indicated potential antimicrobial and antineoplastic activities. These findings suggest a possible avenue for future research into the medical applications of such compounds (Abdel-Ghaffar et al., 2002).

Safety and Hazards

As with any chemical compound, handling “N-[3,5-Bis(trifluoromethyl)benzenesulphonyl]-L-methionyl hydrazide” would require appropriate safety precautions. It’s important to use personal protective equipment and avoid creating dust or vapors .

properties

IUPAC Name

N-[(2S)-1-hydrazinyl-4-methylsulfanyl-1-oxobutan-2-yl]-3,5-bis(trifluoromethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F6N3O3S2/c1-26-3-2-10(11(23)21-20)22-27(24,25)9-5-7(12(14,15)16)4-8(6-9)13(17,18)19/h4-6,10,22H,2-3,20H2,1H3,(H,21,23)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXEIAYCCOIRYQN-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NN)NS(=O)(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)NN)NS(=O)(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F6N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3,5-Bis(trifluoromethyl)benzenesulphonyl]-L-methionyl hydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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